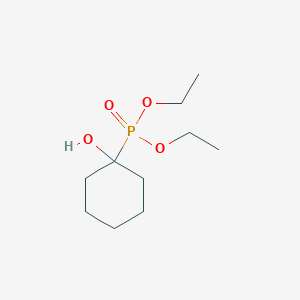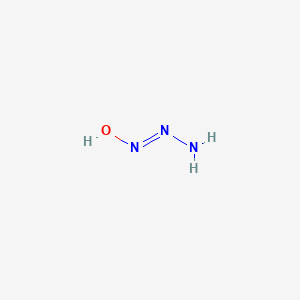
N-hydroxytriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxytriazene is a unique compound characterized by the presence of a hydroxy group attached to a triazene moiety. This compound is notable for its presence in certain natural products, such as triacsins, which are specialized metabolites with significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxytriazene typically involves the reduction of nitro compounds using zinc dust in a neutral medium to obtain the corresponding hydroxylamines. This is followed by the diazotization of sulfa drugs (such as sulfanilamide and sulfacetamide) at low temperatures (0–5°C) .
Industrial Production Methods
These enzymes include a glycine-utilizing hydrazine-forming enzyme and a nitrite-utilizing N-nitrosating enzyme .
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxytriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert this compound to corresponding amines.
Substitution: this compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as zinc dust or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazene compounds .
Wissenschaftliche Forschungsanwendungen
N-hydroxytriazene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hydroxytriazene involves its interaction with specific enzymes and molecular targets. For example, in the case of triacsins, this compound acts as a potent inhibitor of acyl-CoA synthetase by mimicking fatty acids. This inhibition disrupts lipid metabolism and affects various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-hydroxytriazene include:
Hydroxytriazenes with sulfonamide derivatives: These compounds have been studied for their antidiabetic, antioxidant, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its rare occurrence in nature and its specific biological activities. The presence of three consecutive nitrogen atoms in its structure is uncommon and contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
H3N3O |
|---|---|
Molekulargewicht |
61.044 g/mol |
InChI |
InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4) |
InChI-Schlüssel |
UGGRVGVKANAYDM-UHFFFAOYSA-N |
Isomerische SMILES |
N/N=N/O |
Kanonische SMILES |
NN=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



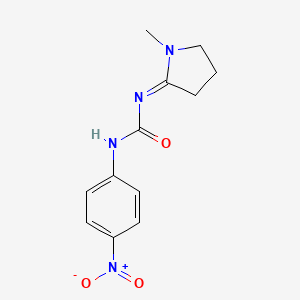

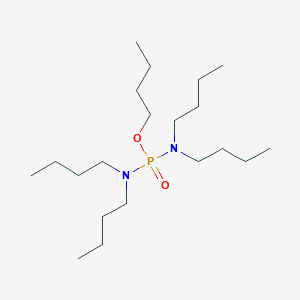
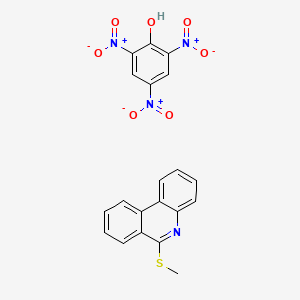
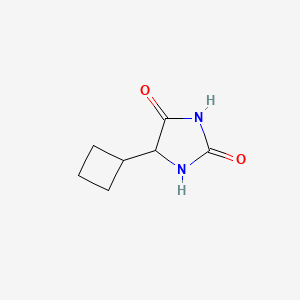
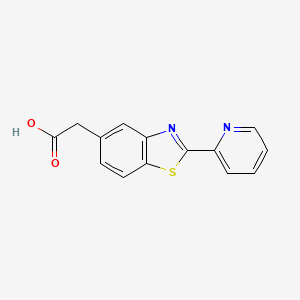
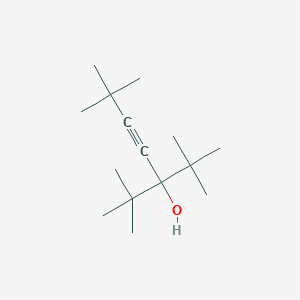
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
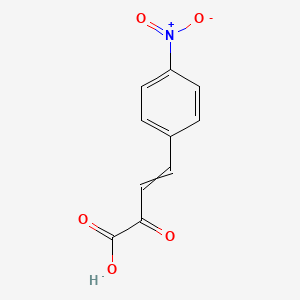
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
